molecular formula C11H9BrFNO2 B12278752 Methyl 5-Bromo-7-fluoroindole-3-acetate

Methyl 5-Bromo-7-fluoroindole-3-acetate

Cat. No.: B12278752
M. Wt: 286.10 g/mol
InChI Key: PPVDXVUCNYBQFZ-UHFFFAOYSA-N
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Description

Methyl 5-Bromo-7-fluoroindole-3-acetate is a synthetic organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-Bromo-7-fluoroindole-3-acetate typically involves the halogenation of indole derivatives. One common method is the bromination of 7-fluoroindole followed by esterification with acetic acid. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane. The esterification step may involve the use of a catalyst like sulfuric acid or a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, biocatalytic approaches using halogenation enzymes have been explored for the production of halogenated indole derivatives .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-Bromo-7-fluoroindole-3-acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indole derivatives, while oxidation and reduction can lead to different oxidation states of the indole ring.

Scientific Research Applications

Methyl 5-Bromo-7-fluoroindole-3-acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-Bromo-7-fluoroindole-3-acetate involves its interaction with specific molecular targets. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. The bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    5-Bromoindole: A simpler derivative with similar halogenation but lacking the ester and fluorine groups.

    7-Fluoroindole: Another related compound with fluorine substitution but without the bromine and ester groups.

    Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure but different functional groups.

Uniqueness

Methyl 5-Bromo-7-fluoroindole-3-acetate is unique due to the combination of bromine, fluorine, and ester functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-(5-bromo-7-fluoro-1H-indol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrFNO2/c1-16-10(15)2-6-5-14-11-8(6)3-7(12)4-9(11)13/h3-5,14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVDXVUCNYBQFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CNC2=C1C=C(C=C2F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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